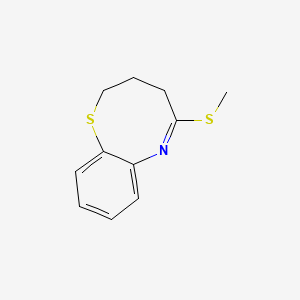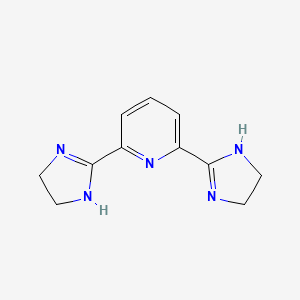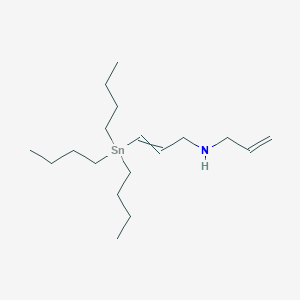![molecular formula C16H27O3P B14275947 Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester CAS No. 174969-89-2](/img/structure/B14275947.png)
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(4-methylphenyl)methyl] group and two bis(1,1-dimethylethyl) ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid esters are typically synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester, the following steps are generally followed:
Starting Materials: Trimethyl phosphite and [(4-methylphenyl)methyl] bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C).
Procedure: The trimethyl phosphite reacts with [(4-methylphenyl)methyl] bromide to form the desired phosphonic acid ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly as a component of antiviral and anticancer agents.
Industry: Utilized as a stabilizer in plastics and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in drug design, where the compound can be used to modulate enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the [(4-methylphenyl)methyl] group.
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester: Contains a different aromatic group and ester configuration.
Uniqueness
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is unique due to its specific [(4-methylphenyl)methyl] group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
174969-89-2 |
|---|---|
Formule moléculaire |
C16H27O3P |
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H27O3P/c1-13-8-10-14(11-9-13)12-20(17,18-15(2,3)4)19-16(5,6)7/h8-11H,12H2,1-7H3 |
Clé InChI |
KYLNDBXZFMSMIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CP(=O)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)

![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)







![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
